molecular formula C5H9N5 B1346154 5-Pyrrolidin-1-yl-2h-tetrazole CAS No. 6280-30-4

5-Pyrrolidin-1-yl-2h-tetrazole

Cat. No.: B1346154
CAS No.: 6280-30-4
M. Wt: 139.16 g/mol
InChI Key: GINLRESSJFINLU-UHFFFAOYSA-N
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Description

5-Pyrrolidin-1-yl-2H-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a pyrrolidine group

Mechanism of Action

Target of Action

The primary target of 5-Pyrrolidin-1-yl-2h-tetrazole is the asymmetric aldol reaction . This compound acts as an organocatalyst, facilitating the reaction between various aromatic aldehydes and ketones . It has been used in several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions .

Mode of Action

This compound interacts with its targets by acting as a proline-based organocatalyst . It has been prepared in the form of a monolithic column through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene . This compound catalyzes asymmetric aldol reactions between various aromatic aldehydes and ketones .

Biochemical Pathways

The compound affects the asymmetric aldol reaction pathway . This reaction is a fundamental transformation in organic chemistry, leading to the formation of β-hydroxy carbonyl compounds, a common motif in many bioactive molecules .

Pharmacokinetics

It’s worth noting that the compound’s activity has been tested under batch conditions using the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde as the benchmark .

Result of Action

The result of the action of this compound is the facilitation of the asymmetric aldol reaction, leading to the formation of β-hydroxy carbonyl compounds . The compound has been shown to outperform proline with respect to yield, enantioselectivity, reaction time, substrate and solvent scope, catalyst loading, and stoichiometry of the compounds used in excess .

Action Environment

The action of this compound is influenced by environmental factors such as the solvent used and the flow regime . The compound has been shown to be highly efficient and recyclable under eco-friendly water–ethanol mixture conditions . The flow regime contributes to preserving the activity of the pyrrolidinyl-tetrazole catalyst over time, with an almost twofold increase in productivity moving from batch to flow conditions .

Biochemical Analysis

Biochemical Properties

5-Pyrrolidin-1-yl-2h-tetrazole plays a significant role in biochemical reactions, particularly as an organocatalyst. It has been shown to interact with various enzymes and proteins, facilitating reactions such as the asymmetric aldol reaction . The compound’s interaction with enzymes like aldolases and dehydrogenases is crucial for its catalytic activity. These interactions often involve the formation of transient covalent bonds or hydrogen bonding, which stabilize the transition state and lower the activation energy of the reaction.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction . For example, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, maintaining its catalytic activity for extended periods. Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, resulting in diminished activity and potential changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it may induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits optimal responses, while deviations from this range result in diminished or harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can influence the overall metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into the mitochondria, where it may exert its effects on mitochondrial enzymes and metabolic processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can modulate protein folding and processing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrrolidin-1-yl-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyrrolidine with sodium azide and triethyl orthoformate, which facilitates the formation of the tetrazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors, as demonstrated in some studies, allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Pyrrolidin-1-yl-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups to the tetrazole ring.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Pyrrolidin-1-yl-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it a versatile intermediate .

Biology and Medicine

In medicinal chemistry, this compound has been explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Industry

In the materials science field, this compound is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Pyrrolidinyl)-1H-tetrazole
  • 5-(2-Pyrrolidinyl)-2H-tetrazole

Uniqueness

5-Pyrrolidin-1-yl-2H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer better stability or reactivity under certain conditions, making it more suitable for specific applications .

Properties

IUPAC Name

5-pyrrolidin-1-yl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-4-10(3-1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINLRESSJFINLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279036
Record name 5-pyrrolidin-1-yl-2h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-30-4
Record name NSC11109
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-pyrrolidin-1-yl-2h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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